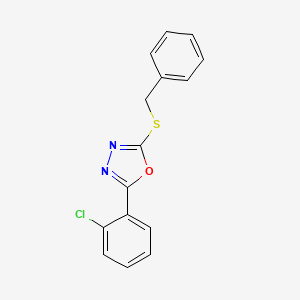

![molecular formula C13H11ClN2O4 B5593763 2-{[(4-氯-3-甲基-5-异恶唑基)羰基]氨基}苯甲酸甲酯](/img/structure/B5593763.png)

2-{[(4-氯-3-甲基-5-异恶唑基)羰基]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate involves multiple steps, including the preparation of intermediates and the application of specific reagents to achieve the desired molecular architecture. Research indicates the use of methods that combine different chemical reactions to construct the isoxazole ring, followed by carbonylation and amination processes to introduce the benzoate group (Toplak, Svete, Stanovnik, & Grdadolnik, 1999).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its isoxazole ring, which is linked to a benzoate moiety through an amide bond. Studies utilizing X-ray crystallography have shown that the molecules exhibit specific spatial arrangements and intramolecular interactions, such as hydrogen bonding, which significantly influence their physical and chemical behaviors (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

Chemical Reactions and Properties

Methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate participates in various chemical reactions, including nucleophilic substitutions and condensation reactions. These reactions are pivotal for its functionalization and the synthesis of derivatives with potential applications in different chemical fields. The presence of the isoxazole ring and the benzoate group allows for diverse chemical transformations, enhancing its utility as a precursor for more complex molecules (Soleimani & Zainali, 2011).

Physical Properties Analysis

The physical properties of methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The compound typically exhibits solid-state characteristics at room temperature, with specific solubility profiles in organic solvents. These properties are crucial for its handling and application in synthetic procedures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Properties Analysis

The chemical properties of methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate, including reactivity and stability, are defined by its functional groups. The amide linkage between the isoxazole ring and the benzoate moiety plays a significant role in its chemical behavior, affecting its reactivity towards acids, bases, and nucleophiles. These properties are essential for understanding its interactions and reactivity patterns in chemical syntheses (Kimura & Hourai, 2005).

科学研究应用

放射性标记化合物的合成

Taylor 等人 (1996) 概述了一种使用 2-{[(4-氯-3-甲基-5-异恶唑基)羰基]氨基}苯甲酸甲酯衍生物合成放射性标记化合物的合成方法。此过程包括制备 4-氨基[7-14C]苯甲酸,然后对其进行偶联和还原,以生成具有显着比活度的化合物,突出了其在放射化学应用中的潜力 (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996)。

杂环系统合成

Selič 等人 (1997) 证明了在杂环系统合成中使用类似化学结构。他们的工作包括制备 N3-保护的 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮等化合物,展示了 2-{[(4-氯-3-甲基-5-异恶唑基)羰基]氨基}苯甲酸甲酯衍生物在合成有机化学中的多功能性 (Selič, Grdadolnik, & Stanovnik, 1997)。

聚合物合成应用

Kricheldorf 和 Thomsen (1992) 基于相关的化学结构探索了该化合物在制造热致变性聚酯中的用途。他们从相关化合物合成了 2-(4-羧基苯基)苯并恶唑-5-羧酸,并用它制备了各种聚酯,表明此类衍生物在开发具有特定热性能的材料中的作用 (Kricheldorf & Thomsen, 1992)。

超分子结构

Portilla 等人 (2007) 报告了由结构上类似于 2-{[(4-氯-3-甲基-5-异恶唑基)羰基]氨基}苯甲酸甲酯的化合物形成的氢键超分子结构。他们对取代的 4-吡唑基苯甲酸酯的研究发现了分子结构的变化如何影响氢键组件的维度的发现,表明在分子工程和晶体学中具有潜在应用 (Portilla, Mata, Cobo, Low, & Glidewell, 2007)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-[(4-chloro-3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4/c1-7-10(14)11(20-16-7)12(17)15-9-6-4-3-5-8(9)13(18)19-2/h3-6H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATQNMVIKYJIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)C(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

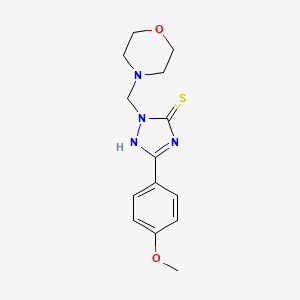

![3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)

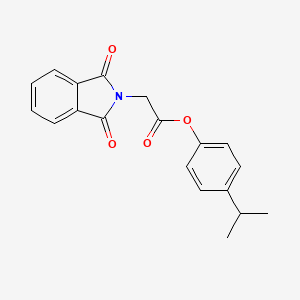

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)

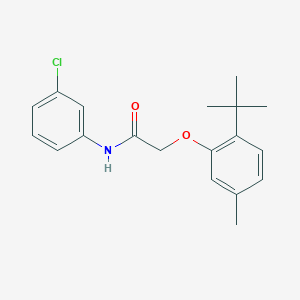

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5593714.png)

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5593754.png)

![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![6-tert-butyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5593792.png)

![2-{2-[ethyl(3-methylphenyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5593794.png)

![2-(2-hydroxyethyl)-8-[(5-methyl-3-thienyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5593801.png)